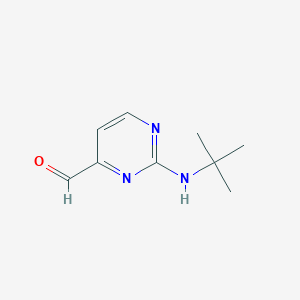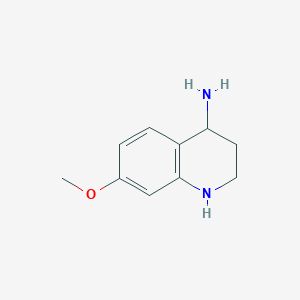
7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine: is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline ring system that is partially saturated and substituted with a methoxy group at the 7th position and an amine group at the 4th position. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-methoxy-1,2,3,4-tetrahydroquinoline.
Amination Reaction: The key step involves the introduction of the amine group at the 4th position. This can be achieved through a nucleophilic substitution reaction using appropriate amine sources under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form fully saturated tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry:
7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology:
The compound has shown potential in biological studies due to its structural similarity to naturally occurring alkaloids. It is investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine:
In medicinal chemistry, this compound is explored for its potential as a lead compound in the development of new drugs targeting neurological disorders and infectious diseases.
Industry:
The compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are also employed in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
類似化合物との比較
- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 7-Methoxy-1,2,3,4-tetrahydroquinoline
- 7-Methoxy-1,2,3,4-tetrahydroquinolin-4-one
Comparison:
7-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of both a methoxy group and an amine group on the tetrahydroquinoline ring. This dual functionality allows for a wider range of chemical modifications and biological activities compared to its analogs. For instance, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline lacks the amine group, which may limit its reactivity and potential applications. Similarly, 7-Methoxy-1,2,3,4-tetrahydroquinolin-4-one has a carbonyl group instead of an amine, leading to different chemical properties and biological activities.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
7-methoxy-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9,12H,4-5,11H2,1H3 |
InChIキー |
DSOKJOWTXYNXAY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(CCN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)
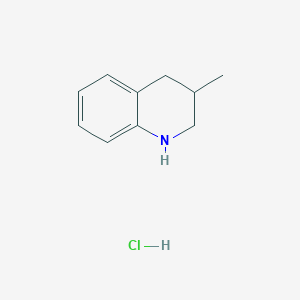

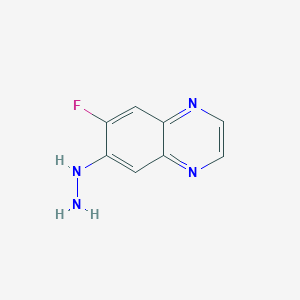




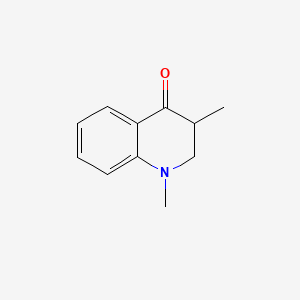

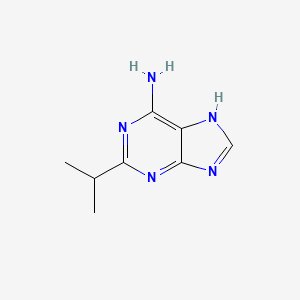
![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
